



Application Notes and Protocols for Subcutaneous Administration of ATL1102 in Research Animals

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Compound of Interest		
Compound Name:	MG-1102	
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These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of ATL1102 and its murine surrogate in research animals, intended for researchers, scientists, and drug development professionals.

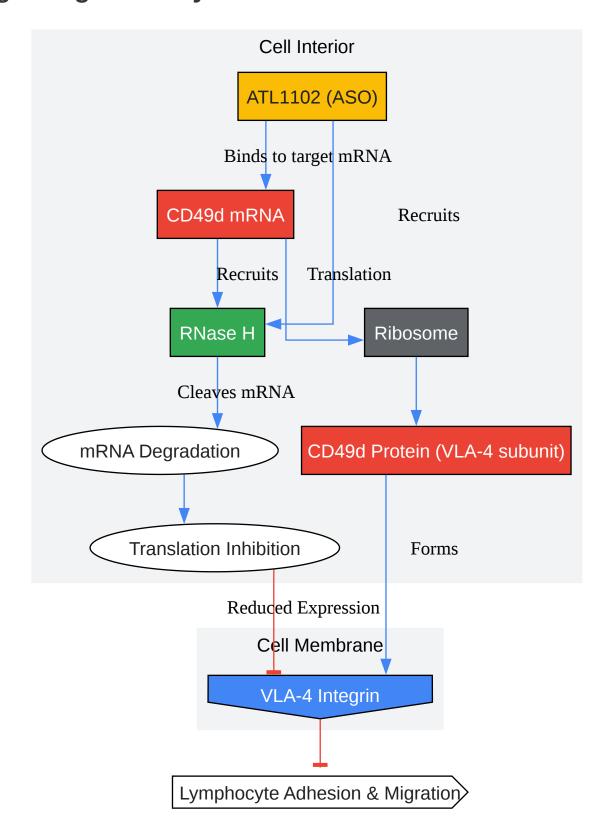
Introduction

ATL1102 is a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide designed to target human CD49d mRNA.[1][2][3] CD49d is the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, which is expressed on the surface of lymphocytes and plays a crucial role in their migration to sites of inflammation.[1][3] By binding to CD49d mRNA, ATL1102 initiates the degradation of the mRNA by RNase H, leading to a down-regulation of CD49d protein expression.[1][2] This mechanism reduces the survival, activation, and migration of lymphocytes, thereby mitigating inflammation.[1][2][3] Due to its immunomodulatory properties, ATL1102 has been investigated for the treatment of inflammatory diseases such as Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS).[1][4]

It is important to note that ATL1102 is specific to human CD49d RNA and is not homologous to the corresponding sequence in mice.[1][2] Therefore, preclinical studies in mouse models, such as the mdx mouse model for DMD, have utilized a mouse-specific 2'MOE gapmer CD49d antisense oligonucleotide, ISIS 348574.[1][2]



Signaling Pathway of ATL1102



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Caption: Mechanism of action of ATL1102.

Data Presentation

Table 1: Summary of ATL1102 Dosing in Human Clinical

Trials

Indication	Dosage	Administrat ion Route	Study Duration	Key Findings	Reference
Duchenne Muscular Dystrophy (DMD)	25 mg, once weekly	Subcutaneou s	24 weeks	Generally safe and well- tolerated; stabilization of muscle disease progression parameters.	[1][2][3][5]
Relapsing- Remitting Multiple Sclerosis (RRMS)	200 mg, three times in week 1, then twice weekly	Subcutaneou s	8 weeks	Significant reduction in inflammatory brain lesions and circulating lymphocytes.	[1][2][4]

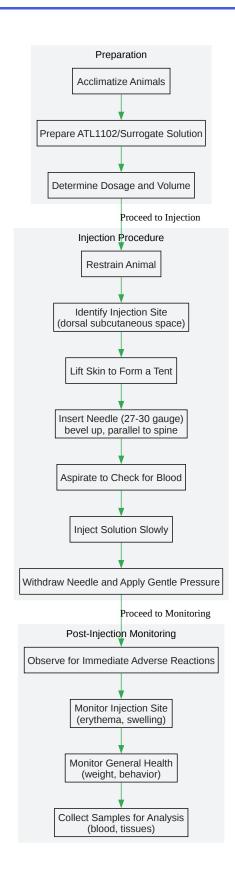
Table 2: Summary of ISIS 348574 (Mouse Surrogate) Dosing in Preclinical Studies



Animal Model	Dosage	Administrat ion Route	Study Duration	Key Findings	Reference
mdx Mouse	5 mg/kg/week and 20 mg/kg/week	Not explicitly stated, presumed subcutaneou s	6 weeks	Reduced CD49d mRNA expression in muscle; decreased contraction- induced muscle damage.	[5]

Experimental Protocols Experimental Workflow for Subcutaneous Injection in Mice





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Caption: Workflow for subcutaneous injection.



Detailed Protocol: Subcutaneous Administration of ATL1102 Murine Surrogate (ISIS 348574) in Mice

- 1. Materials
- ATL1102 murine surrogate (e.g., ISIS 348574)
- Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
- Sterile insulin syringes with permanently attached needles (e.g., 27-30 gauge)
- 70% ethanol
- Appropriate personal protective equipment (PPE)
- Animal scale
- Animal restrainer (optional)
- 2. Animal Models
- Species: Mouse (e.g., C57BL/10ScSn-Dmdmdx/J, commonly known as mdx)
- Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the start of the experiment.
- 3. Formulation Preparation
- The ATL1102 drug product for human use is a 150 mg/mL sterile, aqueous solution in Water for Injection, with the pH adjusted to 7.4.[6]
- For animal studies, reconstitute the lyophilized murine surrogate oligonucleotide in sterile PBS or 0.9% saline to the desired stock concentration.
- Further dilute the stock solution with sterile PBS or saline to achieve the final dosing concentration. The final volume for subcutaneous injection in mice should typically not exceed 200 μ L.



4. Dosing

 Dosage: Based on preclinical studies, doses of 5 mg/kg and 20 mg/kg administered weekly have been used for the mouse-specific CD49d ASO.[5] The appropriate dose should be determined based on the specific study objectives.

Calculation:

- Weigh each animal immediately before dosing.
- Calculate the required dose volume:
 - Dose (mg) = Animal Weight (kg) x Dosage (mg/kg)
 - Injection Volume (mL) = Dose (mg) / Concentration (mg/mL)

5. Subcutaneous Injection Procedure

- Restraint: Gently restrain the mouse. This can be done manually by scruffing the neck to immobilize the head and body, or by using a commercial restraint device.
- Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline, between the shoulder blades. This area has a lower density of sensory nerves and is less likely to be disturbed by the animal.
- Site Preparation: While not always necessary for subcutaneous injections in a clean environment, the injection site can be wiped with 70% ethanol.

Injection:

- Gently lift the skin with your thumb and forefinger to create a "tent."
- Insert a sterile 27-30 gauge needle, bevel up, into the base of the tented skin. The needle should be parallel to the spine to avoid entering the muscle tissue or peritoneal cavity.
- Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.



- Slowly inject the calculated volume of the solution.
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
- Site Rotation: For studies involving repeated injections, it is advisable to rotate injection sites to minimize local irritation.
- 6. Post-Administration Monitoring
- Immediate Observation: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions (e.g., distress, lethargy).
- Injection Site Monitoring: Monitor the injection site daily for the first few days after injection and then periodically for signs of erythema, swelling, or other local reactions.[7]
- General Health: Monitor the animals' general health, including body weight, food and water consumption, and overall behavior, throughout the study.
- Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic assessment of CD49d mRNA and protein levels.
- 7. Considerations for Non-Human Primates
- Preclinical toxicology studies for ATL1102 have been conducted in monkeys.
- While specific protocols are not detailed in the provided search results, general procedures
 for subcutaneous administration of antisense oligonucleotides in non-human primates would
 be followed.[8] These typically involve larger injection volumes and may require sedation for
 safe and accurate administration. The abdomen and back are common injection sites.

Disclaimer

This document is intended for research purposes only and should be used by trained professionals in a laboratory setting. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.



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